molecular formula C11H9Cl3N2O2 B5774495 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5774495
M. Wt: 307.6 g/mol
InChI Key: GFXOXJNFPNMBBE-UHFFFAOYSA-N
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Description

5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones

Preparation Methods

The synthesis of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4,6-trichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring.

Chemical Reactions Analysis

5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives such as:

  • 4-aminoantipyrine
  • Phenylbutazone
  • Metamizole These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethoxy-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O2/c1-2-18-9-5-10(17)16(15-9)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOXJNFPNMBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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